molecular formula C16H27BF3NO4 B13357869 [3aS-[2(S*),3aa,4b,6b,7aa]]-Hexahydro-3a,5,5-trimethyl-alpha-(1-methylethyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamine trifluoroacetate

[3aS-[2(S*),3aa,4b,6b,7aa]]-Hexahydro-3a,5,5-trimethyl-alpha-(1-methylethyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamine trifluoroacetate

Cat. No.: B13357869
M. Wt: 365.2 g/mol
InChI Key: XKUUSJUJEXEJLQ-AKDYBRCWSA-N
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Description

®-BoroVal-(+)-Pinanediol trifluoroacetate is a boron-containing compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which include a boron atom bonded to a valine derivative and a pinanediol moiety, with trifluoroacetate as a counterion. The presence of boron in its structure makes it a valuable reagent in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-BoroVal-(+)-Pinanediol trifluoroacetate typically involves the reaction of a boronic acid derivative with a valine derivative and pinanediol. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as tetrahydrofuran (THF). The reaction mixture is then treated with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production of ®-BoroVal-(+)-Pinanediol trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-BoroVal-(+)-Pinanediol trifluoroacetate undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The trifluoroacetate group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with ®-BoroVal-(+)-Pinanediol trifluoroacetate include:

    Oxidizing agents: Hydrogen peroxide, sodium perborate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions include boronic acids, borates, borohydrides, and various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-BoroVal-(+)-Pinanediol trifluoroacetate is used as a reagent in organic synthesis. It is particularly valuable in the formation of carbon-boron bonds, which are essential in the synthesis of various organic compounds.

Biology

In biological research, this compound is used as a tool to study enzyme mechanisms and protein interactions. The boron atom can form reversible covalent bonds with biomolecules, making it useful in probing biological systems.

Medicine

In medicinal chemistry, ®-BoroVal-(+)-Pinanediol trifluoroacetate is explored for its potential as a drug candidate. Boron-containing compounds have shown promise in the treatment of diseases such as cancer and bacterial infections.

Industry

In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ®-BoroVal-(+)-Pinanediol trifluoroacetate involves the interaction of the boron atom with target molecules. The boron atom can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • ®-BoroLeu-(+)-Pinanediol trifluoroacetate
  • ®-BoroPhe-(+)-Pinanediol trifluoroacetate
  • ®-BoroIle-(+)-Pinanediol trifluoroacetate

Uniqueness

®-BoroVal-(+)-Pinanediol trifluoroacetate is unique due to its specific combination of a valine derivative and pinanediol. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research applications.

Properties

Molecular Formula

C16H27BF3NO4

Molecular Weight

365.2 g/mol

IUPAC Name

(1R)-2-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H26BNO2.C2HF3O2/c1-8(2)12(16)15-17-11-7-9-6-10(13(9,3)4)14(11,5)18-15;3-2(4,5)1(6)7/h8-12H,6-7,16H2,1-5H3;(H,6,7)/t9-,10-,11+,12-,14-;/m0./s1

InChI Key

XKUUSJUJEXEJLQ-AKDYBRCWSA-N

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C(C)C)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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